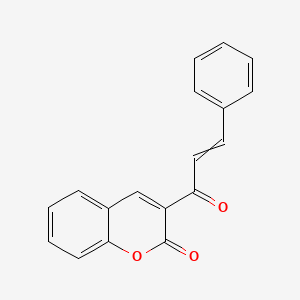
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This particular compound features a nitrophenoxyethyl substituent at the 5-position of the tetrazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- typically involves the [2+3] cycloaddition reaction between an azide and a nitrile. The reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency . Commonly used reagents include sodium azide and various nitriles, which react under mild conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products Formed
Oxidation: Products include nitrophenoxyacetic acid derivatives.
Reduction: Products include aminophenoxyethyl derivatives.
Substitution: Products vary depending on the nucleophile used but generally include substituted tetrazoles.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This bioisosteric property makes it a valuable scaffold in medicinal chemistry for the development of new drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Tetrazole, 5-(2-phenoxyethyl)-
- 1H-Tetrazole, 5-(2-(4-nitrophenoxy)ethyl)-
- 1H-Tetrazole, 5-(2-(2-aminophenoxy)ethyl)-
Uniqueness
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Propriétés
Numéro CAS |
76167-90-3 |
|---|---|
Formule moléculaire |
C9H9N5O3 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
5-[2-(2-nitrophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9N5O3/c15-14(16)7-3-1-2-4-8(7)17-6-5-9-10-12-13-11-9/h1-4H,5-6H2,(H,10,11,12,13) |
Clé InChI |
RJQWLLRAEQUATL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
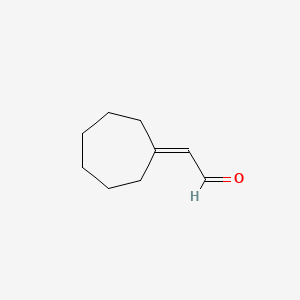

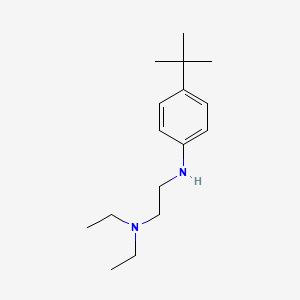



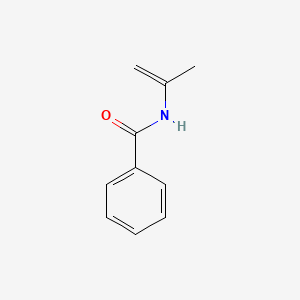
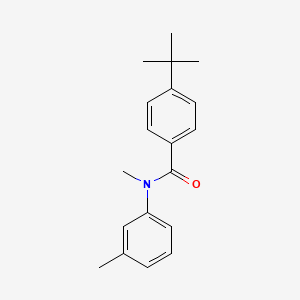

![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
